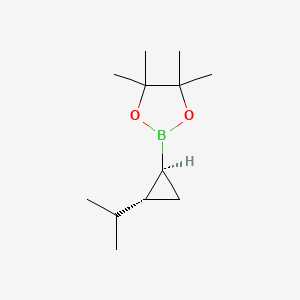
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups, an amino group, and a thiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride typically involves multiple steps, including the formation of the thiopyran ring and the introduction of the amino and hydroxyl groups. Common synthetic routes may involve the use of starting materials such as sugars or sugar derivatives, which undergo a series of chemical transformations including cyclization, reduction, and functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its multifunctional nature makes it a versatile component in various industrial applications.
Mecanismo De Acción
The mechanism by which (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol sulfate
Uniqueness
The hydrochloride form of (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-thiopyran-2,4,5-triol is unique due to its specific ionic form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications where these properties are critical.
Propiedades
Fórmula molecular |
C6H14ClNO4S |
|---|---|
Peso molecular |
231.70 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)thiane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO4S.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 |
Clave InChI |
VZGWSSQBCLZQRJ-NSEZLWDYSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)N)O)O)O.Cl |
SMILES canónico |
C(C1C(C(C(C(S1)O)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


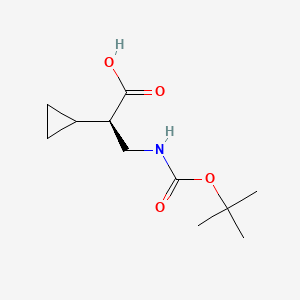
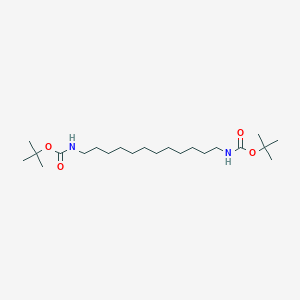



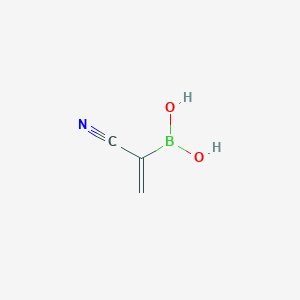


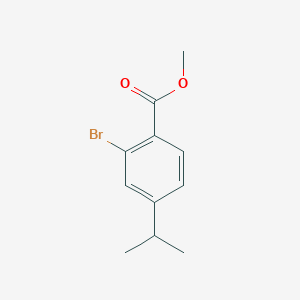
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)


